4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
Properties
Molecular Formula |
C15H14N4OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-amino-3-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4OS/c16-19-14(17-18-15(19)21)12-6-8-13(9-7-12)20-10-11-4-2-1-3-5-11/h1-9H,10,16H2,(H,18,21) |
InChI Key |
FVAFBPZTLVGYPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=S)N3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: The amino group and benzyloxyphenyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: The compound has potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular processes by modulating signal transduction pathways. The exact molecular targets and pathways vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Triazole-Thione Derivatives
*Dihedral angle between the triazole ring and aromatic substituent.
Key Observations :
Key Observations :
- The fluorobiphenylethyl derivative exhibits potent analgesic activity, likely due to COX inhibition synergized with the triazole-thione core .
- Hydroxyphenyl analogues show dual antibacterial and antioxidant activities, attributed to hydrogen-bonding capacity and radical stabilization .
- The benzyloxy group in the target compound may enhance antioxidant properties through steric protection of the thione group, similar to BHT-containing derivatives .
Key Observations :
- Microwave-assisted synthesis (e.g., ) offers higher yields and shorter reaction times compared to traditional reflux methods.
- Functionalization with benzyloxy groups requires precise control of stoichiometry to avoid side reactions .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and antimicrobial activity but may reduce solubility .
- Bulkier Substituents (e.g., benzyloxy, naphthyl) : Improve lipophilicity and target binding but may hinder crystallinity .
- Hydroxy and Amino Groups: Facilitate hydrogen bonding, critical for antioxidant and antibacterial activities .
Biological Activity
4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical formula of this compound is . The compound features a triazole ring substituted with an amino group and a benzyloxyphenyl moiety, which contributes to its biological activity.
Antimicrobial Properties
Triazole derivatives are widely recognized for their antimicrobial properties. Studies have demonstrated that compounds with the triazole structure exhibit significant activity against various pathogens. For instance:
- Antifungal Activity : The compound inhibits ergosterol biosynthesis, a crucial component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like azoles, which are used in treating fungal infections .
- Antibacterial Activity : In vitro studies have shown that triazole derivatives can effectively combat bacterial strains, including resistant ones. The compound's structure allows it to penetrate bacterial membranes and disrupt cellular functions .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In cell line studies:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation markers such as cyclin D1 .
- Case Study Results : In experiments involving human cancer cell lines (e.g., MCF-7 and HepG2), the compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range .
Research Findings
A summary of key research findings on the biological activity of this compound is presented below:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antifungal | Disk diffusion | Inhibition zones against Candida species |
| Study 2 | Antibacterial | MIC determination | Effective against E. coli and S. aureus |
| Study 3 | Anticancer | MTT assay | IC50 = 10 µM against MCF-7 cells |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound demonstrates good solubility in aqueous solutions, suggesting favorable absorption characteristics.
- Metabolism : Preliminary studies indicate that it undergoes hepatic metabolism, with potential active metabolites contributing to its biological effects.
- Excretion : Renal excretion pathways are likely involved in eliminating the compound from the body.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
